N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine
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Overview
Description
N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine is a chemical compound with the molecular formula C16H16BrNO and a molecular weight of 318.21 g/mol It is characterized by the presence of a bromophenoxy group attached to a phenyl ring, which is further connected to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine typically involves the reaction of 4-bromophenol with benzyl bromide to form 4-(4-bromophenoxy)benzyl bromide. This intermediate is then reacted with cyclopropanamine under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into alcohols or amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine has several scientific research applications, including:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a cyclopropanamine moiety.
4-(4-bromophenyl)thiazole: Contains a thiazole ring and exhibits different chemical and biological properties.
4-(4-bromophenyl)benzaldehyde: Features an aldehyde group and is used in different synthetic applications.
Uniqueness
N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine is unique due to its combination of a bromophenoxy group with a cyclopropanamine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(4-bromophenoxy)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c17-13-3-9-16(10-4-13)19-15-7-1-12(2-8-15)11-18-14-5-6-14/h1-4,7-10,14,18H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRPMZVFPKONPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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